3β-Hydroxyporiferast-5-en-7-one: Natural Sources, Discovery, and Therapeutic Potential of a Marine Oxysterol
3β-Hydroxyporiferast-5-en-7-one: Natural Sources, Discovery, and Therapeutic Potential of a Marine Oxysterol
Executive Summary
The marine environment is a prolific source of structurally diverse secondary metabolites with profound pharmacological potential. Among these, marine oxysterols represent a critical class of bioactive lipids. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is a rare, naturally occurring C29-steroid characterized by a poriferastane skeleton and a highly reactive 7-oxo modification. Originally isolated from the marine red alga Gracilaria edulis, this compound provides critical insights into marine sterol biosynthesis and offers a promising scaffold for the development of novel metabolic and anti-inflammatory therapeutics. This whitepaper provides an in-depth technical analysis of its discovery, isolation methodologies, and putative biological mechanisms.
Chemical Identity and Structural Significance
3β-Hydroxyporiferast-5-en-7-one is a phytosterol derivative belonging to the oxysterol family. Its structural architecture is defined by three key features:
-
Poriferastane Skeleton: A 29-carbon tetracyclic core featuring an ethyl group at the C-24 position. The stereochemistry at C-24 (typically 24S in poriferastane) distinguishes it from its stigmastane (24R) epimers.
-
Δ5-3β-ol System: The presence of a double bond between C-5 and C-6, coupled with a hydroxyl group at the 3β position, is a hallmark of fundamental membrane sterols (e.g., cholesterol, clionasterol).
-
7-Oxo Modification: The substitution of a ketone group at the C-7 position creates an α,β-unsaturated carbonyl system with the Δ5 double bond. This structural motif is the primary driver of its biological activity, as 7-ketosterols are known to interact with nuclear receptors and modulate oxidative stress pathways.
Quantitative Chemical Data
To facilitate comparative analysis, the structural and physical properties of 3β-Hydroxyporiferast-5-en-7-one and its co-occurring metabolites are summarized below.
Table 1: Minor C29-Steroids Isolated from Gracilaria edulis
| Compound Name | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Key Structural Features |
| Poriferast-5-en-3β-ol (Clionasterol) | 1775-66-2 | C₂₉H₅₀O | 414.7 | Base poriferastane core, 3β-OH |
| 3β-Hydroxyporiferast-5-en-7-one | 145163-97-9 | C₂₉H₄₈O₂ | 428.7 | 7-oxo modification, conjugated |
| Poriferast-5-en-3β,7α-diol | N/A | C₂₉H₅₀O₂ | 430.7 | 7α-hydroxyl modification |
| Poriferasta-3,5-diene-7-one | N/A | C₂₉H₄₆O | 410.7 | Δ3,5 diene system, 7-oxo |
Data supported by chemical substance databases .
Natural Sources and Ecological Context
The primary natural source of 3β-hydroxyporiferast-5-en-7-one is Gracilaria edulis, a species of red algae (Rhodophyta) predominantly found in tropical and subtropical marine environments. Marine algae synthesize a complex array of sterols to maintain cell membrane fluidity under varying thermal and osmotic pressures.
The presence of oxidized sterols (oxysterols) like 3β-hydroxyporiferast-5-en-7-one in G. edulis is hypothesized to be either a byproduct of enzymatic oxidation mechanisms designed to neutralize reactive oxygen species (ROS) in the marine environment, or a dedicated signaling molecule regulating algal lipid homeostasis .
Discovery and Isolation Methodology
The compound was first characterized as a natural product in 1992 by researchers B. Das and K.V.N.S. Srinivas during a comprehensive phytochemical investigation of Gracilaria edulis.
Step-by-Step Isolation Protocol (Self-Validating System)
To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice during the extraction and isolation workflow.
-
Step 1: Biomass Preparation and Maceration
-
Action: Shade-dry and pulverize G. edulis biomass. Macerate in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂).
-
Causality: MeOH disrupts the cellular matrix and denatures structural proteins, while CH₂Cl₂ efficiently solubilizes lipophilic sterols. This dual-solvent system ensures a comprehensive extraction of both polar and non-polar secondary metabolites.
-
-
Step 2: Liquid-Liquid Partitioning
-
Action: Concentrate the crude extract under reduced pressure and partition between Hexane and Ethyl Acetate (EtOAc).
-
Causality: Hexane removes highly non-polar bulk lipids (e.g., triglycerides, waxes). EtOAc selectively partitions moderately polar compounds, specifically enriching the organic layer with oxysterols like 3β-hydroxyporiferast-5-en-7-one.
-
-
Step 3: Normal-Phase Column Chromatography
-
Action: Load the EtOAc fraction onto a Silica Gel (60-120 mesh) column. Elute using a gradient of Hexane:EtOAc (from 95:5 to 70:30).
-
Causality: Normal-phase silica separates compounds based on polarity. The 7-oxo group increases the polarity of 3β-hydroxyporiferast-5-en-7-one compared to standard sterols (like clionasterol), causing it to elute later in the gradient (typically around 85:15 Hexane:EtOAc).
-
-
Step 4: Preparative TLC and Validation
-
Action: Subject the enriched sub-fractions to preparative Thin Layer Chromatography (pTLC).
-
Validation: Spray a control TLC plate with Liebermann-Burchard reagent and heat. A distinct color change (typically pink transitioning to green) confirms the presence of a sterol scaffold. A single, distinct spot under UV light (254 nm) validates the purity of the conjugated 7-oxo system, confirming successful isolation.
-
Fig 1. Step-by-step isolation workflow of 3β-hydroxyporiferast-5-en-7-one from Gracilaria edulis.
Analytical Characterization
The structural elucidation of 3β-hydroxyporiferast-5-en-7-one relies on multi-dimensional spectroscopic techniques :
-
Infrared (IR) Spectroscopy: A strong absorption band at approximately 1670 cm⁻¹ is diagnostic of an α,β-unsaturated ketone, confirming the 7-oxo group. A broad band at 3400 cm⁻¹ confirms the 3β-hydroxyl group.
-
¹H-NMR (Proton NMR): The vinylic proton at C-6 appears highly deshielded (shifted downfield to ~δ 5.70 ppm) due to the electron-withdrawing effect of the adjacent C-7 carbonyl group.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ at m/z 428 confirms the molecular formula C₂₉H₄₈O₂. Characteristic fragmentation patterns involving the loss of the side chain (m/z 287) validate the poriferastane core.
Biological Implications and Putative Mechanism of Action
While in vivo clinical data for the exact molecule 3β-hydroxyporiferast-5-en-7-one is still emerging, its structural classification as a 7-ketosterol places it within a highly active pharmacological class. Marine oxysterols are potent signaling molecules that regulate lipid metabolism and modulate immune responses.
The LXR Signaling Pathway
7-oxosterols act as endogenous ligands for the Liver X Receptors (LXRα and LXRβ) , which are nuclear transcription factors.
-
Binding: Upon cellular entry, the oxysterol binds to the ligand-binding domain of LXR.
-
Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Transcription: This complex binds to LXR response elements (LXREs) on the DNA, upregulating the expression of target genes such as ABCA1 and ABCG1 .
-
Efflux: These transporters facilitate the efflux of excess cellular cholesterol to apolipoprotein A-I (ApoA-I), preventing lipid toxicity and foam cell formation.
Furthermore, LXR activation by 7-oxosterols trans-represses the NF-κB pathway, reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α), thereby conferring potent anti-inflammatory properties.
Fig 2. Putative LXR-mediated signaling pathway for marine 7-oxosterols in cellular metabolism.
Future Perspectives in Drug Development
The discovery of 3β-hydroxyporiferast-5-en-7-one highlights the untapped potential of marine algae in drug discovery. Because 7-oxosterols demonstrate dual functionality—promoting cholesterol efflux and suppressing inflammation—this compound serves as a highly viable structural scaffold for the development of therapeutics targeting atherosclerosis, non-alcoholic steatohepatitis (NASH), and chronic inflammatory dermatoses. Future research must focus on scalable total synthesis and rigorous in vivo pharmacokinetic profiling to transition this natural product from the bench to clinical applications.
References
-
Das, B., & Srinivas, K. V. N. S. (1992). Minor C29-steroids from the marine red alga, Gracilaria edulis. Phytochemistry, 31(7), 2427-2429.[Link][1]
-
de Almeida, C. L. F., et al. (2011). Bioactivities from Marine Algae of the Genus Gracilaria. International Journal of Molecular Sciences, 12(7), 4550-4573.[Link]
-
NextSDS. (2026). 3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Information (CAS 145163-97-9). NextSDS Chemical Database. [Link][2]
-
BioCrick Natural Products. (2026). 3beta-Hydroxyporiferast-5-en-7-one Product Specifications (Catalog No.: BCN6256). BioCrick BioTech.[Link][3]
